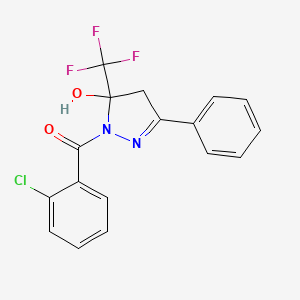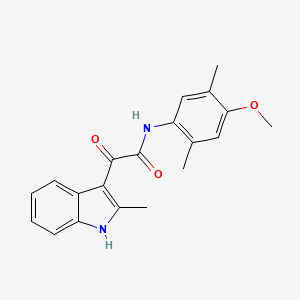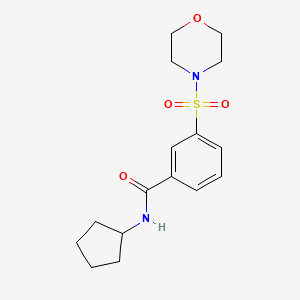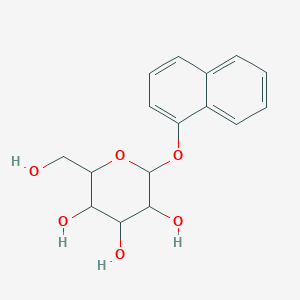![molecular formula C19H20ClN3O3 B5092113 N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer cells, including breast, lung, and colon cancer cells. This makes it a potential candidate for the development of novel anti-cancer drugs.
Wirkmechanismus
The mechanism of action of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of genes involved in inflammation and cell growth. By inhibiting this pathway, this compound is able to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the growth of cancer cells. In addition, it has been shown to modulate the expression of genes involved in inflammation and cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide in lab experiments is its specificity. It has been shown to selectively inhibit the NF-κB signaling pathway, without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes.
However, one limitation of using this compound in lab experiments is its solubility. It is a poorly soluble compound, which can make it difficult to work with in certain experimental setups. In addition, its stability can be affected by factors such as pH and temperature, which can make it challenging to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide. One potential direction is to further explore its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is to investigate its anti-cancer properties and its potential as a novel anti-cancer drug.
In addition, future studies could focus on optimizing the synthesis of this compound to improve its yields and purity. This could make it more accessible for use in lab experiments and for the development of novel drugs.
Overall, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity and ability to inhibit the NF-κB signaling pathway make it a useful tool for studying various biological processes. With further research and development, this compound could potentially be developed into a novel drug for the treatment of inflammatory diseases and cancer.
Synthesemethoden
The synthesis of N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide involves several steps, starting with the reaction of 3-chloro-2-(1-piperidinyl)aniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of this compound has been optimized to ensure high yields and purity.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-14(7-5-10-17(13)23(25)26)19(24)21-16-9-6-8-15(20)18(16)22-11-3-2-4-12-22/h5-10H,2-4,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADCAGZCOWSZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis[5-(acetyloxy)benzoic acid]](/img/structure/B5092048.png)

![N-1,3-benzodioxol-5-yl-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5092066.png)
![methyl 9-(2-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B5092074.png)
![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)

![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)